AC-Ala-ala-pro-ala-amc

Description

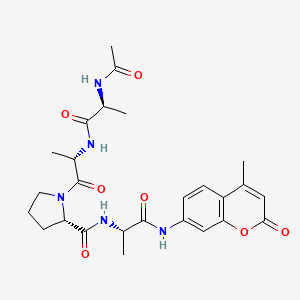

Structure

3D Structure

Properties

Molecular Formula |

C26H33N5O7 |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)30-24(35)15(3)28-25(36)20-7-6-10-31(20)26(37)16(4)29-23(34)14(2)27-17(5)32/h8-9,11-12,14-16,20H,6-7,10H2,1-5H3,(H,27,32)(H,28,36)(H,29,34)(H,30,35)/t14-,15-,16-,20-/m0/s1 |

InChI Key |

LJRRZGJQRVCKSP-ULMVMLMRSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C |

sequence |

AAPA |

Synonyms |

N-Ac-Ala-Ala-Pro-Ala-AMC N-acetyl-alanyl-alanyl-prolyl-alanyl-amidomethylcoumarin |

Origin of Product |

United States |

Synthetic Strategies and Structural Modifications of Ac Ala Ala Pro Ala Amc

Chemical Synthesis Methodologies for Ac-Ala-Ala-Pro-Ala-AMC

The synthesis of this compound, a peptide amide, is primarily achieved through methods that create a stable amide bond between the C-terminal carboxyl group of the alanine (B10760859) residue and the amino group of 7-amino-4-methylcoumarin (B1665955) (AMC). Two primary strategies are employed: liquid-phase synthesis and solid-phase peptide synthesis (SPPS).

In a potential liquid-phase approach, the AMC fluorophore is first coupled to the C-terminal amino acid (Alanine) through a condensation reaction. The resulting Ala-AMC conjugate is then sequentially coupled with the other amino acids (Pro, Ala, Ala) in solution. The final step involves the acetylation of the N-terminal alanine.

However, solid-phase peptide synthesis (SPPS) is the more common and efficient method for preparing such peptide substrates. acs.orgrsc.orgkcl.ac.uk In one common SPPS workflow, the peptide chain is assembled stepwise on a solid support resin. For a C-terminally modified peptide like this compound, the synthesis can be adapted. A general method involves synthesizing the protected peptide chain (Ac-Ala-Ala-Pro-Ala-OH) and then coupling it to aminomethylcoumarin in the final step. Alternatively, a strategy may involve attaching the C-terminal amino acid to the resin via a side-chain linker, leaving the α-carboxylic group free for modification with the fluorophore. acs.org

Solid-Phase Peptide Synthesis Approaches for Fluorogenic Probes

Solid-phase peptide synthesis (SPPS) is a cornerstone for the creation of fluorogenic protease substrates due to its efficiency and scalability. acs.orgkcl.ac.uk The most prevalent method utilizes the Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy for the temporary protection of the N-terminal α-amino group of the growing peptide chain. acs.org

The general cycle of SPPS for a fluorogenic probe like this compound involves several key steps:

Resin Functionalization : The synthesis can begin by attaching the fluorophore, such as AMC or a derivative like 7-amino-4-carbamoylmethylcoumarin (ACC), to a solid support resin. kcl.ac.uknih.gov For AMC, which has a less reactive aniline (B41778) group, specialized coupling conditions may be required to achieve good yields. nih.gov

Deprotection : The Fmoc protecting group on the resin-bound fluorophore or the previously coupled amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. acs.org

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence is activated by a coupling agent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond. acs.org

Capping : After coupling, any unreacted free amines may be "capped" by acetylation to prevent the formation of deletion sequences. This is often done using acetic anhydride. nih.gov

Iteration : The deprotection and coupling steps are repeated for each amino acid in the peptide sequence (Proline, Alanine, Alanine).

N-Terminal Modification : Once the full peptide sequence is assembled, the N-terminal Fmoc group is removed, and the N-terminus is acetylated by reacting it with acetic acid and a coupling agent. acs.org This acetylation prevents enzymatic degradation by aminopeptidases. kcl.ac.uk

Cleavage and Deprotection : Finally, the completed peptide is cleaved from the solid support resin, and any permanent side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail (e.g., trifluoroacetic acid).

This systematic, automated approach allows for the efficient synthesis of a wide variety of peptide-based fluorogenic probes.

Table 1: Comparison of Common Fluorogenic Leaving Groups

| Feature | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-carbamoylmethylcoumarin (ACC) |

| Synthesis | Can be challenging to couple directly to peptides due to the poor nucleophilicity of the coumarin (B35378) amine. nih.gov | The bifunctional nature of ACC allows for more efficient production using standard Fmoc-based SPPS techniques. nih.gov |

| Quantum Yield | Standard fluorescence quantum yield. | Approximately 3-fold increased quantum yield compared to AMC, allowing for lower enzyme and substrate concentrations. nih.gov |

| Kinetic Profile | Kinetic constants are comparable to ACC for similar peptide sequences. nih.gov | Shows kinetic profiles comparable to AMC-containing substrates. nih.gov |

Methodological Approaches for Enzymatic Activity Profiling with Ac Ala Ala Pro Ala Amc

Spectrofluorimetric Assay Development

Spectrofluorimetric assays are the cornerstone of enzymatic activity profiling with Ac-Ala-Ala-Pro-Ala-AMC. These assays rely on the principle that the AMC fluorophore, when cleaved from the peptide backbone by enzymatic action, exhibits a significant increase in fluorescence intensity at specific wavelengths.

The accurate detection of enzymatic activity hinges on the precise selection of excitation and emission wavelengths for the liberated AMC. Upon cleavage of the amide bond between the peptide and the AMC group, free 7-amino-4-methylcoumarin (B1665955) is released, which has distinct spectral properties compared to the conjugated substrate. bachem.com

For the detection of free AMC, the optimal excitation wavelength is typically in the range of 360-380 nm, with the corresponding emission wavelength for maximum fluorescence detection falling between 440-460 nm. bachem.comubpbio.comechelon-inc.com It is noteworthy that while these are the generally accepted ranges, the exact optimal wavelengths can vary slightly depending on the specific instrumentation and buffer conditions. Therefore, it is a critical first step in assay development to empirically determine the optimal excitation and emission settings. This is often achieved by scanning a range of wavelengths to identify the peak fluorescence of a standard solution of free AMC under the proposed assay conditions. thermofisher.com For instance, some studies have reported using an excitation of 345 nm and emission of 445 nm for AMC-based substrates. south-bay-bio.com The fluorescence excitation spectrum of a diluted fluorophore solution is generally identical to its absorption spectrum, and the emission spectrum is independent of the excitation wavelength. bachem.com

The following table summarizes commonly used excitation and emission wavelengths for AMC detection:

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 7-Amino-4-methylcoumarin (AMC) | 360-380 | 440-460 |

It is also important to consider that the fluorescence of AMC is pH-dependent. At pH values below 5, the aromatic amine of AMC can be partially protonated, affecting its fluorescence. However, at or near physiological pH, its fluorescence spectrum is generally stable. bachem.com

Enzymatic activity with this compound can be quantified using either kinetic or endpoint measurement techniques. The choice between these two approaches depends on the specific experimental goals, throughput requirements, and the nature of the enzyme being studied.

Kinetic Assays: In a kinetic assay, the fluorescence is monitored continuously over a period of time. ubpbio.com This method allows for the determination of the initial reaction velocity (V₀), which is directly proportional to the enzyme concentration under substrate-saturating conditions. Kinetic assays are generally considered more robust as they provide a real-time measurement of enzyme activity and are less susceptible to timing errors. ubpbio.com The linear slope of the fluorescence increase over time represents the rate of the enzymatic reaction. ubpbio.comubpbio.com

Endpoint Assays: In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which the reaction is stopped (e.g., by adding a specific inhibitor or by changing the pH), and the final fluorescence is measured. While simpler to perform, especially in high-throughput settings, endpoint assays assume that the reaction rate remains linear throughout the incubation period. This may not always be the case, particularly if substrate depletion or product inhibition occurs. avcr.cz

The following table outlines the key differences between kinetic and endpoint assays:

| Feature | Kinetic Assay | Endpoint Assay |

| Measurement | Continuous monitoring of fluorescence | Single fluorescence measurement after a fixed time |

| Data Output | Reaction rate (slope of fluorescence vs. time) | Total fluorescence at the end of the reaction |

| Advantages | Provides initial velocity, less prone to timing errors, can detect non-linear reaction kinetics | Simpler to perform, higher throughput |

| Disadvantages | Lower throughput, requires a plate reader with kinetic capabilities | Assumes linear reaction rate, sensitive to timing variations |

Optimization of Excitation and Emission Wavelengths for AMC Detection

Assay Buffer Formulation and Environmental Parameters (e.g., pH, cofactors)

The composition of the assay buffer and the control of environmental parameters are critical for obtaining reliable and reproducible results. The pH of the buffer can significantly impact enzyme activity, with most enzymes exhibiting a specific pH optimum. For instance, some proteasome activity assays are conducted at a pH of 7.1. ubpbio.com The buffer should have sufficient buffering capacity to maintain a stable pH throughout the reaction. Common buffers used in protease assays include Tris-HCl and HEPES. ubpbio.combrennerlab.netplos.org

The ionic strength of the buffer, adjusted with salts like NaCl, can also influence enzyme conformation and activity. ubpbio.com Additionally, some enzymes require specific cofactors for their activity. For example, some proteases are calcium-dependent. brennerlab.net Conversely, the inclusion of chelating agents like EDTA may be necessary to inhibit metalloproteases if they are not the enzyme of interest. nih.gov The presence of reducing agents, such as β-mercaptoethanol or DTT, can also be important for maintaining the activity of certain cysteine proteases. ubpbio.comnih.gov

It is also common practice to include a carrier protein like bovine serum albumin (BSA) in the assay buffer to prevent non-specific adsorption of the enzyme to the assay plate walls, which can lead to a loss of activity. researchgate.net Finally, organic solvents like DMSO are often used to dissolve the this compound substrate, and it is crucial to ensure that the final concentration of the solvent in the assay does not inhibit the enzyme. ubpbio.comnih.gov

High-Throughput Screening (HTS) Platforms Utilizing this compound

The fluorogenic nature of this compound makes it highly suitable for high-throughput screening (HTS) applications, enabling the rapid testing of large numbers of compounds for their ability to inhibit or modulate protease activity. nih.gov

The most common platform for HTS using this compound is the microtiter plate format. ubpbio.comresearchgate.net These assays are typically performed in 96-well or 384-well plates, allowing for the simultaneous analysis of multiple samples. ubpbio.comnih.gov The small reaction volumes required for these plates conserve both the enzyme and the test compounds. nih.gov

In a typical HTS setup, the enzyme, substrate, and test compounds are dispensed into the wells of the microtiter plate using automated liquid handling systems to ensure precision and reproducibility. nih.gov The fluorescence is then read using a plate reader capable of excitation and emission at the appropriate wavelengths for AMC. ubpbio.com Both kinetic and endpoint measurements can be adapted for microtiter plate-based HTS. ubpbio.comresearchgate.net

For a more comprehensive profiling of protease specificity, this compound can be incorporated into microarray and combinatorial substrate library approaches. These advanced techniques allow for the screening of an enzyme against a large and diverse set of peptide substrates simultaneously.

Microarrays: In a substrate microarray, different peptide substrates, including variations of the Ac-Ala-Ala-Pro-Ala sequence, are immobilized on a solid support, such as a glass slide. upenn.edu The enzyme solution is then applied to the array, and cleavage of the substrates is detected by the release of the AMC fluorophore. This method provides a detailed map of the enzyme's substrate specificity and can reveal preferences for amino acids at different positions within the peptide sequence. upenn.edu

Combinatorial Substrate Libraries: Positional scanning synthetic combinatorial libraries (PS-SCLs) are powerful tools for determining the substrate specificity of a protease. nih.govnih.gov In this approach, a library of peptide-AMC substrates is synthesized where one position in the peptide sequence is fixed with a specific amino acid, while the other positions are occupied by a mixture of all other amino acids. nih.gov By assaying the enzyme against the entire library, the preferred amino acid at each position can be identified, providing a detailed specificity profile. nih.gov The use of a highly fluorescent leaving group like AMC is crucial for the sensitivity of these assays. nih.gov

Microtiter Plate-Based Assays

Enzyme Preparation and Activation Protocols

The fluorogenic substrate this compound is notably utilized for assaying the activity of human neutrophil elastase. hongtide.com The preparation and activation of the target enzyme are critical preliminary steps to ensure accurate and reproducible results in enzymatic activity profiling.

Protocols for preparing human neutrophil elastase can vary depending on the source of the enzyme. For commercially available recombinant mouse neutrophil elastase (rmELA2), an activation step is required. This involves incubating the enzyme with recombinant mouse active Cathepsin C. A typical procedure involves diluting the rmELA2 and incubating it with rmCathepsin C for a set period at 37°C. For other forms of the enzyme, such as those used in commercially available assay kits, the enzyme may be provided in a ready-to-use or easily reconstituted format. cohesionbio.comwindows.net For instance, a lyophilized standard of human neutrophil elastase can be reconstituted with a standard/sample diluent. cohesionbio.com

In the context of proteasome activity, which can also be measured using fluorogenic substrates, activation of the 20S proteasome may be necessary. This can be achieved by incubating the enzyme with a low concentration of sodium dodecyl sulfate (B86663) (SDS) in the assay buffer. south-bay-bio.com Similarly, activation of the 20S proteasome by the PA28beta activator involves pre-incubation for a specific duration at 37°C. ubpbio.com

The preparation of the enzyme often involves dilution to a working concentration in an appropriate assay buffer. The composition of this buffer is crucial for optimal enzyme activity. For example, an assay buffer for rmELA2 consists of Tris and NaCl at a specific pH. For neutrophil elastase activity measured in cell lysates or other biological samples, preparation involves steps like homogenization, lysis, and centrifugation to remove cellular debris. cohesionbio.comafgsci.com It is also important to consider that some lysis buffer components may interfere with the assay. cohesionbio.com

The following table summarizes key parameters for enzyme preparation and activation from various protocols.

| Enzyme/Activator | Source/Type | Preparation/Activation Step | Incubation Conditions | Assay Buffer Components |

| Recombinant Mouse Neutrophil Elastase (rmELA2) | Mouse myeloma cell line | Activation with recombinant mouse Cathepsin C | 2 hours at 37°C | 50 mM Tris, 1 M NaCl, 0.05% (w/v) Brij-35, pH 7.5 |

| Human Neutrophil Elastase | Lyophilized Standard | Reconstitution with Standard/Sample Diluent | 5 minutes at room temperature | Not specified |

| 20S Proteasome | Not specified | Activation with SDS | Not specified | Assay buffer containing 0.035% SDS |

| 20S Proteasome | Bovine | Activation with PA28beta | 15 minutes at 37°C | 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM bME |

Data Analysis and Interpretation in Fluorometric Assays

Fluorometric assays utilizing substrates like this compound measure the rate of production of the fluorescent product, 7-amino-4-methylcoumarin (AMC), which is directly proportional to the enzyme's activity. aatbio.com The analysis and interpretation of the data generated from these assays are pivotal for understanding enzyme kinetics.

Linear Slope Determination for Reaction Rate Quantification

A common method for quantifying enzyme activity is to determine the initial rate of the reaction, which is typically linear over a certain period. This is achieved by monitoring the increase in fluorescence over time. nih.gov The rate of the reaction is calculated from the slope of the linear portion of the progress curve (fluorescence versus time). nih.govresearchgate.net

The process generally involves the following steps:

Data Collection: Fluorescence readings are taken at regular intervals over a defined period. nih.govnih.gov

Plotting: The fluorescence intensity is plotted against time. nih.gov

Linear Regression: A linear regression analysis is performed on the initial, linear phase of the curve. nih.govresearchgate.net The slope of this line represents the initial reaction velocity (v₀), often expressed in fluorescence units per minute (FU/min). nih.gov

Conversion to Molar Rate: To convert this rate into a molar concentration change per unit of time (e.g., pmol/min/µg), a standard curve is generated using a known concentration of the free fluorophore (AMC). jove.com This allows for the conversion of fluorescence units to the amount of product formed. jove.com

The linearity of the initial rate is crucial, and assays should be optimized to ensure that the substrate is not significantly depleted during the measurement period, which could lead to a decrease in the reaction rate. nih.gov

Enzymatic Specificity and Kinetic Characterization Using Ac Ala Ala Pro Ala Amc

The fluorogenic peptide substrate N-Acetyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-7-amido-4-methylcoumarin (Ac-Ala-Ala-Pro-Ala-AMC) is a valuable tool in enzymology for the sensitive and specific measurement of protease activity. Its utility is defined by its high affinity for a specific class of proteases and its corresponding lack of reactivity with others. This section details the substrate's interaction profile with various key proteases.

Investigations with Elastase and Elastase-like Proteases

This compound is preeminently recognized as a highly specific and sensitive substrate for elastase, particularly human neutrophil elastase and porcine pancreatic elastase. oup.com The sequence Ala-Ala-Pro-Ala mimics the cleavage sites in elastin, the natural substrate of these enzymes. Upon cleavage of the amide bond between the C-terminal alanine (B10760859) and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) is released, allowing for a continuous and quantitative measurement of enzymatic activity.

Research has established this compound as a benchmark for assessing elastase activity in various biological contexts, including serum. oup.comacs.org The high efficiency of this substrate is demonstrated by its kinetic parameters. For elastase, the kcat/Km ratio for the hydrolysis of N-Ac-Ala-Ala-Pro-Ala-AMC has been reported to be exceptionally high, indicating its preference and rapid turnover by the enzyme. ukzn.ac.za This makes it an ideal tool for detecting even low levels of elastase activity. ukzn.ac.za

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Elastase (III) | N-Ac-Ala-Ala-Pro-Ala-AMC | 15,000 | ukzn.ac.za |

Analysis of Chymotrypsin-like Activity

In contrast to its high reactivity with elastase, this compound is a poor substrate for chymotrypsin (B1334515). Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, or tryptophan. The P1 alanine residue in this compound does not fit the specificity requirements of the chymotrypsin S1 pocket. Studies comparing various fluorogenic substrates have shown that while substrates like Suc-Ala-Ala-Pro-Phe-AMC or Glutaryl-Phe-AMC are readily cleaved by chymotrypsin, this compound shows negligible hydrolysis. ukzn.ac.za This high degree of specificity allows it to be used to differentiate elastase activity from chymotrypsin-like activity in complex biological samples.

Activity with Immunoproteasomes and Constitutive Proteasomes

This compound is not recognized as a substrate for either constitutive proteasomes or immunoproteasomes. The proteolytic subunits of the proteasome have distinct specificities: the β5 subunit exhibits chymotrypsin-like activity (preferring large hydrophobic residues at P1), the β2 subunit shows trypsin-like activity (preferring basic residues at P1), and the β1 subunit has caspase-like activity (preferring acidic residues at P1). The sequence of this compound does not align with these preferences. Standard fluorogenic substrates for proteasome activity, such as Suc-Leu-Leu-Val-Tyr-AMC for chymotrypsin-like activity, are structurally distinct, underscoring the lack of cross-reactivity.

Substrate for Interleukin-1 Beta Converting Enzyme (ICE)

Interleukin-1 Beta Converting Enzyme (ICE), also known as Caspase-1, exhibits a highly stringent substrate specificity. It almost exclusively cleaves after an aspartic acid (Asp) residue at the P1 position. The consensus cleavage sequence is typically Tyr-Val-Ala-Asp (YVAD). Because this compound possesses an alanine at the P1 position, it is not a substrate for ICE. This lack of reactivity is fundamental to the specific design of caspase assays, which rely on substrates like Ac-YVAD-AMC to ensure targeted activity measurement.

Probing Legumain Substrate Specificity

Legumain, an asparaginyl endopeptidase, demonstrates a strict requirement for an asparagine (Asn) residue at the P1 position of its substrates. Therefore, this compound, with alanine at the P1 site, is not cleaved by legumain. Its sequence is incompatible with the structural constraints of the legumain S1 binding pocket. This specificity is highlighted by the use of canonical legumain substrates such as Z-Ala-Ala-Asn-AMC for its characterization.

Specificity towards other Proteases (e.g., SARS-CoV/SARS-CoV-2 Main Protease, Cathepsin B)

The utility of this compound as a specific elastase substrate is further confirmed by its lack of activity with other major proteases.

SARS-CoV/SARS-CoV-2 Main Protease (Mpro/3CLpro): These viral cysteine proteases have a strong preference for a glutamine (Gln) residue at the P1 position. This compound does not meet this requirement and is not a substrate.

Cathepsin B: This lysosomal cysteine protease typically cleaves substrates with basic residues like arginine at the P1 or P2 positions. Studies investigating the substrate specificity of related cysteine proteases, such as trypanopain, have shown that this compound is not detectably hydrolyzed. uglc.de

Trypsin-like Oligopeptidases: Studies on certain parasitic trypsin-like enzymes, for instance from Trypanosoma congolense, have reported no detectable activity against this compound, further cementing its high specificity.

| Protease/Enzyme Family | Activity with this compound | Typical P1 Substrate Preference |

|---|---|---|

| Elastase | High | Small hydrophobic (Ala, Val) |

| Chymotrypsin | None/Negligible | Large hydrophobic (Phe, Tyr, Trp) |

| Proteasome (Chymotrypsin-like) | None | Large hydrophobic (e.g., Tyr in LLVY) |

| ICE (Caspase-1) | None | Aspartic Acid (Asp) |

| Legumain | None | Asparagine (Asn) |

| SARS-CoV-2 Mpro | None | Glutamine (Gln) |

| Cathepsin B | None Detected | Basic (Arg) |

P1, P1', P2, and P3 Residue Preferences in Cleavage Specificity

The specificity of a protease is determined by its preference for certain amino acid residues at positions flanking the cleaved peptide bond. These positions are labeled P4-P3-P2-P1 ↓ P1'-P2'-P3'-P4', where the arrow indicates the scissile bond. For this compound, the residues are P3-Ala, P2-Pro, and P1-Ala, with the AMC group at the P1' position.

Studies using combinatorial substrate libraries have elucidated the preferences of various proteases, providing context for the cleavage of substrates like this compound.

P1 Position : The P1 residue is often the primary determinant of specificity for many proteases. biorxiv.org For instance, trypsin-like serine proteases show a strong preference for basic residues like Arginine (Arg) or Lysine (Lys) at P1. nih.gov Chymotrypsin prefers large hydrophobic amino acids (e.g., Phenylalanine, Tyrosine), while human neutrophil elastase favors small residues like Alanine and Valine. upenn.edu For post-proline cleaving enzymes (PPCEs), a Proline at P1 is the defining feature. nih.gov

P2 Position : The P2 position can also be critical for substrate recognition. Cysteine proteases of the papain-like class often exhibit primary specificity at the P2 position, typically favoring hydrophobic residues. nih.gov For some proteases like α-Thrombin, the 60-loop in its structure creates a preference for Proline at the P2 position. biorxiv.org In contrast, tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA) prefer small amino acids like Glycine or Alanine at P2. nih.gov

P3 Position : The P3 residue preference is often less stringent but can be significant. For example, tPA prefers aromatic amino acids (Phenylalanine, Tyrosine) at P3, whereas uPA favors small polar residues (Threonine, Serine). nih.gov For matrix metalloproteinases (MMPs) like MMP2 and MMP3, there is a preference for Proline, Alanine, Valine, and Isoleucine at the P3 position. biorxiv.org

P1' Position : The residue at the P1' position, immediately following the cleavage site, can also influence substrate hydrolysis. For example, the enzyme legumain has been shown to have broad specificity at the P1' position, although it poorly hydrolyzes peptides with Proline at this site. nih.gov

The cleavage of this compound by a specific protease is thus a function of how well the Ala-Pro-Ala sequence fits into the P3-P2-P1 binding pockets of the enzyme's active site.

Influence of Proline on Protease Cleavage Efficiency

The presence of a proline residue in a peptide substrate, particularly at the P2 or P1 position, has a profound influence on protease cleavage efficiency. Proline's unique cyclic structure restricts the conformational flexibility of the peptide backbone, which can either be a requirement for cleavage or a hindrance, depending on the protease.

Enzymes belonging to the prolyl peptidase family are serine proteases that specifically cleave peptide substrates after a proline residue (Xaa-Pro↓). google.com This family includes Dipeptidyl Peptidase IV (DPP-4) and Fibroblast Activation Protein (FAP). For these enzymes, Proline at P1 is a strict requirement. The catalytic efficiency (kcat/Km) for DPP-4 is significantly higher for substrates with Proline at P1 compared to Alanine. plos.org For FAP, substrates with a P2-Proline are preferred, and it demonstrates a clear preference for Proline in the P1 position over Alanine. google.com

Conversely, for many other proteases, the rigidity imposed by a proline residue can be detrimental to cleavage. The conformationally constrained nature of the Xaa-Pro bond can prevent the substrate from adopting the ideal extended conformation required for optimal binding in the active site of many common proteases, such as trypsin and chymotrypsin. This makes proline-containing sequences generally more resistant to degradation by these enzymes. The cis-trans isomerization of the peptidyl-prolyl bond is a slow process and can be a rate-limiting step in proteolysis. frontiersin.org

Isomerase Activity Profiling (e.g., L-serine to D-serine conversion)

While this compound is a substrate for peptidyl-prolyl cis-trans isomerases, the broader field of isomerase activity profiling encompasses enzymes with different specificities, such as racemases. A notable example is serine racemase, an enzyme that catalyzes the interconversion of L-serine and D-serine. pnas.orgnih.gov

This process is fundamentally different from prolyl isomerization. Serine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the racemization at the α-carbon of serine. nih.gov D-serine is a crucial neuromodulator in the mammalian brain, acting as a co-agonist at NMDA receptors. taylorandfrancis.com The enzyme responsible for its synthesis, serine racemase, is enriched in glial cells in the brain. pnas.org Studies have purified and characterized this enzyme, determining its kinetic parameters. For example, purified serine racemase from rat brain has a Km of approximately 10 mM for L-serine and a Vmax of 5 μmol/mg per hour. nih.gov Serine racemase can also catalyze the degradation of serine through an α,β-elimination reaction, providing a mechanism to regulate intracellular D-serine levels. nih.gov

There is no evidence in the literature to suggest that this compound is a substrate for serine racemase. The substrate specificities are distinct: PPIases recognize the proline-containing peptide backbone, while serine racemase recognizes the free amino acid L-serine. This highlights the diverse range of isomerization reactions that occur in biology, each with highly specific enzymes and substrates.

Acylamino Acid Releasing Enzyme (APEH) Activity Assessment

Acylamino Acid Releasing Enzyme (APEH), also known as acyl-peptide hydrolase, is a serine protease that plays a crucial role in protein degradation pathways by cleaving N-acylated amino acids from peptides. mdpi.comuni-frankfurt.deuniprot.org The activity of APEH can be effectively measured using fluorogenic substrates. While some studies utilize chromogenic substrates like Ac-Ala-pNA, fluorogenic substrates such as Ac-Ala-AMC are also employed for their enhanced sensitivity. mdpi.comuni-frankfurt.denih.gov The principle of the assay involves the enzymatic cleavage of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). This cleavage results in the release of free AMC, which exhibits a significant increase in fluorescence intensity compared to the conjugated substrate. The rate of this fluorescence increase is directly proportional to the APEH activity in the sample.

In a typical assay, APEH is incubated with Ac-Ala-AMC in a suitable buffer system, such as 50 mM Tris at pH 7.5. nih.gov The reaction is monitored by measuring the fluorescence at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. nih.govoup.com This method allows for the real-time determination of enzyme activity and is amenable to high-throughput screening formats for the identification of APEH inhibitors. nih.gov

Detailed Enzyme Kinetic Analysis Using this compound

The fluorogenic nature of this compound makes it an excellent substrate for detailed kinetic studies of various proteases, including but not limited to elastase. oup.comhongtide.com The release of the AMC fluorophore upon substrate hydrolysis provides a continuous and sensitive signal for monitoring reaction progress. nih.gov

Determination of Michaelis-Menten Parameters (K_m, k_cat, k_cat/K_m)

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). The catalytic constant (k_cat), also known as the turnover number, is calculated from V_max and the enzyme concentration ([E]t), while the ratio k_cat/K_m represents the catalytic efficiency of the enzyme. acs.orgplos.org

Kinetic parameters for various enzymes with different AMC-based substrates have been determined. For instance, the hydrolysis of Ac-AAPA-AMC by elastase is reported to be less efficient than the hydrolysis of Suc-AAPF-AMC by chymotrypsin, as measured by their respective k_cat/K_m values. oup.com In studies involving other proteases and substrates, kinetic constants are determined by measuring initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. sci-hub.senih.govnih.gov

Below is an interactive table showcasing representative kinetic parameters for various proteases with different peptide-AMC substrates. This data, gathered from multiple studies, illustrates the range of affinities and catalytic efficiencies observed.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |

| Aedes aegypti Chymotrypsin | MeO-Suc-Arg-Pro-Tyr-AMC | 9.52 | 14.2 | 1,481,520 | biorxiv.org |

| Human Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 114.2 | 608.7 | 5,329,831 | biorxiv.org |

| Bovine Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 18.77 | 832 | 44,326,052 | biorxiv.org |

| Neprilysin (NEP) | Suc-Ala-Ala-Phe-AMC | 36.5 | 1.4 | 38,000 | nih.gov |

| SARS-CoV PLpro | Z-Arg-Leu-Arg-Gly-Gly-AMC | 6.9 | 0.11 | 16,000 | nih.gov |

This table is for illustrative purposes and includes data for various proteases and AMC substrates to demonstrate the application of kinetic analysis. Specific kinetic data for this compound with a wide range of enzymes is not always readily available in a consolidated format.

Analysis of Allosteric Effects and Substrate Inhibition

The use of fluorogenic substrates like this compound can also reveal more complex kinetic behaviors such as allosteric effects and substrate inhibition. Allosteric regulation involves the binding of an effector molecule at a site other than the active site, leading to a change in the enzyme's catalytic activity. core.ac.ukpnas.org This can manifest as either activation or inhibition.

For example, studies on the 20S proteasome have shown that certain compounds can act as allosteric activators, enhancing the degradation of fluorogenic substrates even in the presence of an active site inhibitor specific for a different catalytic subunit. nih.gov This suggests that the activators induce a conformational change that facilitates substrate access or turnover. Conversely, some inhibitors may exert their effects through allosteric mechanisms, a phenomenon that can be investigated by observing changes in the kinetics of substrate hydrolysis. semanticscholar.org

Substrate inhibition is a phenomenon where the reaction rate decreases at high substrate concentrations. While not explicitly detailed for this compound in the reviewed literature, it is a potential kinetic behavior for many enzymes and can be identified by a characteristic downturn in the Michaelis-Menten plot at high substrate concentrations.

Non-linear Kinetic Phenomena (e.g., parabolic inhibition, hysteresis)

Beyond simple Michaelis-Menten kinetics and allosteric effects, the hydrolysis of this compound can be used to study non-linear kinetic phenomena. Parabolic inhibition, for instance, is a type of partial or hyperbolic inhibition where the reciprocal plot (Lineweaver-Burk) is non-linear.

Hysteresis in enzyme kinetics refers to a slow response of an enzyme to a rapid change in substrate or effector concentration. This can be due to slow conformational changes in the enzyme. The continuous nature of fluorogenic assays using substrates like this compound is well-suited for detecting such transient kinetic phases. For example, the activation of human mitochondrial ClpP protease by certain active-site inhibitors shows a dramatic activation in the early phase of the dose-response curve, a behavior that can be indicative of complex, non-linear kinetics. pnas.org These detailed kinetic analyses provide deeper insights into the regulatory mechanisms of enzymes.

Advanced Research Applications and Methodological Innovations with Ac Ala Ala Pro Ala Amc

Protease Inhibitor Discovery and Characterization Utilizing Fluorogenic Substrates

Fluorogenic substrates like Ac-Ala-Ala-Pro-Ala-AMC are instrumental in the discovery and characterization of protease inhibitors. These substrates are non-fluorescent until cleaved by a protease, which releases the fluorescent AMC group. aatbio.comresearchgate.net This "turn-on" fluorescence provides a direct measure of enzyme activity. aatbio.com

The process of discovering and characterizing protease inhibitors using such substrates typically involves:

High-Throughput Screening (HTS): Assays using fluorogenic substrates can be adapted for HTS to screen large libraries of compounds for potential inhibitors. thermofisher.com A decrease in the rate of fluorescence generation indicates the presence of an effective inhibitor.

Determining Inhibitor Potency: Once potential inhibitors are identified, their potency (e.g., IC50 values) can be determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. nih.gov

Specificity Profiling: Fluorogenic substrates are used to assess the selectivity of an inhibitor against a panel of different proteases. For example, while one compound might inhibit the target protease, it could also show cross-reactivity with other related enzymes. nih.gov

The substrate N-Ac-Ala-Ala-Pro-Ala-AMC has been specifically noted as a sensitive substrate for elastase, with a high kcat/Km ratio, making it particularly useful for detecting elastase activity and its inhibitors. acs.org The detection limit for elastase using this substrate is as low as 2 ng. acs.org

Table 1: Examples of Fluorogenic Substrates in Protease Research

| Substrate | Target Protease(s) | Application |

|---|---|---|

| This compound | Elastase | Inhibitor screening, activity assays acs.org |

| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin (B1334515), Cathepsin G | Inhibitor screening, activity assays nih.govnih.gov |

| Boc-Gln-Ala-Arg-AMC | Trypsin-like proteases | Measuring proteolytic activity nih.govfrontiersin.org |

| Suc-Ala-Ala-Pro-Val-AMC | Neutrophil Elastase | Kinetic experiments nih.govfrontiersin.org |

| Ac-Pro-Ala-Leu-AMC | Immunoproteasome | Measuring caspase-like activity ubpbio.comadipogen.comadipogen.com |

Development of Activity-Based Probes (ABPs) and Chemical Tools

Activity-based protein profiling (ABPP) is a powerful technique that utilizes activity-based probes (ABPs) to label and identify active enzymes within complex biological mixtures. nih.govfrontiersin.org ABPs are chemical tools designed to covalently bind to the active site of a specific enzyme or enzyme family. nih.govfrontiersin.org

The development of ABPs often starts with a known substrate sequence, such as Ala-Ala-Pro-Ala. This sequence provides the specificity for the target protease. The substrate is then modified by replacing the cleavable scissile bond with a reactive "warhead" that forms a covalent bond with a catalytic residue in the enzyme's active site. A reporter tag, such as biotin (B1667282) or a fluorescent dye, is also incorporated to allow for detection and isolation of the labeled enzyme. nih.gov

The peptide sequence from substrates like this compound can guide the design of the specificity element of an ABP. For instance, a highly selective substrate sequence identified through screening can be converted into a potent and specific ABP. nih.gov This approach has been successfully used to develop selective probes for various proteases, including neutrophil elastase. nih.gov

Proteomic and Enzymomics Approaches for Protease Activity Profiling

Global Identification of Peptidase Specificity (e.g., Multiplex Substrate Profiling Mass Spectrometry)

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is a powerful technique for the global identification of peptidase specificity. nih.govucsf.edunih.gov This method employs a library of physicochemically diverse synthetic peptides to comprehensively map the substrate preferences of a protease. nih.govnih.govspringernature.com The library is incubated with the protease of interest, and the resulting cleavage products are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspringernature.com

This approach provides detailed information on both the prime and non-prime side specificities of the enzyme. nih.govucsf.edu The data generated from MSP-MS can be used to:

Define the consensus cleavage motif of a protease. ucsf.edu

Guide the design of highly specific substrates and inhibitors. nih.gov

Develop activity-based probes and diagnostic tools. nih.gov

Deconvolute the proteolytic activities within complex biological samples. nih.govnih.gov

Quantitative versions of this technique, such as quantitative Multiplex Substrate Profiling by Mass Spectrometry (qMSP-MS), use tandem mass tags (TMTs) to allow for the simultaneous and quantitative comparison of peptidase activities across multiple samples. nih.govresearchgate.net

Application in De Novo Protein Sequencing and Protease Cocktail Optimization

While direct evidence for the use of this compound in de novo protein sequencing is not prevalent in the provided context, the principles of protease specificity derived from such substrates are fundamental to this application. De novo sequencing relies on the predictable cleavage of proteins by specific proteases to generate a series of overlapping peptides that can be sequenced by mass spectrometry. Understanding the precise cleavage patterns of proteases, which can be determined using fluorogenic substrates and profiling methods, is crucial for optimizing protease cocktails.

By using a cocktail of proteases with different and well-defined specificities, researchers can generate a more comprehensive set of peptide fragments, leading to higher sequence coverage and more accurate de novo protein sequencing. The characterization of individual protease specificities, aided by substrates like this compound, informs the rational design of these cocktails.

Methodologies for Proteomic Identification of Protease Cleavage Sites (PICS)

Proteomic Identification of Protease Cleavage Sites (PICS) is a method used to identify the specific sites within a proteome that are cleaved by a particular protease. ubc.caethz.chplos.org The general workflow of PICS involves:

Generating a library of peptides from a complex protein sample, such as a cell lysate. ubc.caresearchgate.net

Chemically blocking the N-termini and other reactive groups of these peptides. ethz.ch

Incubating the peptide library with the protease of interest. researchgate.net

Specifically labeling the newly generated N-termini (the prime-side cleavage products) with a tag, such as biotin. ubc.caethz.ch

Affinity purifying the tagged peptides. ubc.caethz.ch

Identifying the sequences of the cleaved peptides by LC-MS/MS. plos.orgresearchgate.net

Bioinformatically reconstructing the full-length peptide substrate sequence to pinpoint the exact cleavage site. ubc.caresearchgate.net

PICS allows for the simultaneous profiling of both prime and non-prime side specificities and has been successfully applied to a wide range of proteases, including serine, cysteine, aspartate, and metalloproteases. ubc.ca This technique provides valuable information for understanding protease function, substrate recognition, and for the development of targeted inhibitors. ethz.chplos.org

Investigation of Biological Roles and Disease Relevance of Enzymes

The cleavage of substrates like this compound is often associated with elastase-like proteases, which play significant roles in both normal physiology and various diseases. For example, human neutrophil elastase is a key enzyme in the immune response but is also implicated in the pathology of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and irritable bowel syndrome (IBS). nih.govuantwerpen.be

By using specific fluorogenic substrates, researchers can measure the activity of these enzymes in biological samples, such as fecal supernatants or tissue lysates, to investigate their correlation with disease states. nih.gov For instance, increased trypsin-like, chymotrypsin-like, and neutrophil elastase-like activities have been observed in subgroups of IBS patients. nih.gov

Furthermore, understanding the substrate specificity of proteases involved in disease can guide the development of diagnostic tools and therapeutic interventions. For example, fluorogenic substrates can be used to develop sensitive assays for detecting disease-related enzyme activity in clinical samples. rsc.org

Elucidating Roles in Pre-protein Processing

The processing of pre-proteins into their mature, functional forms is a critical cellular event often mediated by specific endopeptidases. Fluorogenic peptide substrates are essential tools for identifying and characterizing these proteases. While this compound is primarily known as an elastase substrate, its utility has been explored in the context of pre-protein processing.

In a study investigating the endopeptidase responsible for cleaving pre-human placental lactogen (hPL), researchers used a panel of synthetic fluorogenic substrates to probe for specific protease activities in solubilized membranes. nih.govnih.govpnas.org The direct assay revealed no significant activity against this compound, indicating that an elastase-like enzyme was not responsible for the observed pre-protein processing. nih.govnih.govpnas.org Instead, the study identified activity against a chymotrypsin substrate, Succinyl-Ala-Ala-Phe-AMC, highlighting the importance of using a diverse range of substrates to pinpoint the specific enzyme responsible for a particular processing event. nih.govnih.govpnas.org

The broader family of proprotein convertases (PCs), such as furin and PC4, are key players in the maturation of a wide variety of proteins. nih.govportlandpress.com The characterization of these enzymes often relies on fluorogenic substrates, typically containing a basic amino acid recognition sequence like Arg-X-Lys/Arg-Arg↓. nih.govportlandpress.comfishersci.fi While the Ala-Pro-Ala sequence of this compound is not a canonical PC recognition site, the methodological approach is similar. Researchers synthesize various peptidyl-MCA or other fluorogenic substrates to determine the specific cleavage sequence and kinetic parameters of the processing enzyme. nih.govportlandpress.comresearchgate.net For instance, intramolecularly quenched fluorogenic peptides have been instrumental in studying the substrate specificity of PC4, an enzyme crucial for fertility. nih.govportlandpress.comresearchgate.net

| Substrate | Target Enzyme/Process | Key Finding | Reference |

|---|---|---|---|

| This compound | Endopeptidase in pre-hPL processing | No significant elastase-like activity detected. | nih.govnih.govpnas.org |

| Succinyl-Ala-Ala-Phe-AMC | Endopeptidase in pre-hPL processing | Activity detected, indicating a chymotrypsin-like enzyme. | nih.govnih.govpnas.org |

| pERTKR-AMC | Furin, Proprotein Convertase 1 and 7 | Excellent substrate for furin-like proprotein convertases. | fishersci.fi |

| Ac-KTKQLR-MCA | Proprotein Convertase 4 (PC4) | Efficiently and selectively cleaved by PC4, useful for bioassay. | nih.govportlandpress.comresearchgate.net |

Assessment of Enzyme Activities in Cellular and Physiological Processes

This compound and similar substrates are pivotal in measuring enzyme activity in complex biological contexts like antigen processing, cellular stress, and autophagy.

Antigen Processing: Neutrophil elastase (NE) has been shown to enhance the presentation of tumor-associated peptide antigens by increasing the expression of human leukocyte antigen (HLA) class I on the surface of breast cancer cells. nih.govathensresearch.com This finding suggests a role for elastase in modulating immune responses to cancer. nih.gov The activity of elastase in such processes can be quantified using substrates like this compound. oup.com Studies have also implicated elastase in mucociliary dysfunction following antigen-induced airway inflammation, where increased free elastase activity was detected in bronchoalveolar lavage fluid. nih.gov

Cellular Stress Signaling: The ubiquitin-proteasome system is a major pathway for protein degradation, playing a key role in cellular stress responses. The 20S proteasome possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. nih.govfrontiersin.org These are frequently measured using specific fluorogenic peptide substrates. nih.govnih.govresearchgate.net For example, Suc-LLVY-AMC is a common substrate for the chymotrypsin-like activity of the β5 subunit. nih.govresearchgate.netresearchgate.net While this compound is not a primary proteasome substrate, the methodology of using a panel of fluorogenic peptides to dissect the roles of different proteolytic activities under conditions of cellular stress is a well-established and relevant application. nih.govresearchgate.net

Autophagy: Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. The Atg4 family of cysteine proteases (autophagins) are central to this process. nih.gov To measure the activity of these enzymes, researchers have developed novel fluorogenic substrates. nih.govbiorxiv.org One approach involved screening a combinatorial tetrapeptide library to identify an optimal sequence, leading to the development of Ac-Gly-Thr-Phe-Gly-AFC. nih.gov Another strategy used a natural substrate, LC3B, linked to a fluorophore. rsc.org While this compound is not a direct substrate for autophagins, these studies exemplify the power of fluorogenic peptides in creating specific assays to quantify enzymatic activity within complex cellular pathways like autophagy. nih.govbiorxiv.org

Exploring Microbial Enzymatic Activity and Inducible Enzyme Systems

Many microorganisms secrete a diverse array of extracellular proteases to acquire nutrients from their environment. nih.gov A significant number of these proteases are inducible, meaning their production is triggered by the presence of specific substrates like proteins. nih.govftb.com.hr Fluorogenic substrates are critical for characterizing the activity and specificity of these microbial enzymes.

The substrate this compound is suitable for studying microbial elastases. For example, studies on fecal samples have used similar substrates, such as Suc-Ala-Ala-Pro-Val-AMC, to measure elastase-like activity, which could originate from both host and bacterial sources like Escherichia coli or Bacillus licheniformis. mdpi.com This highlights the utility of such substrates in studying the complex interplay between host and microbial enzymes in environments like the gut.

The characterization of proteasomes from actinomycetes, such as Frankia, has also been accomplished using fluorogenic substrates to identify chymotrypsin-like activities. wiley.com Furthermore, the investigation of the ClpP1P2 protease complex from Mycobacterium tuberculosis (Mtb) involved screening a variety of peptide-AMC substrates to determine its cleavage specificity. nih.gov This study found that Mtb ClpP1P2 could efficiently hydrolyze peptides with hydrophobic residues and was also active against a substrate with an acidic residue at the P1 position (Ac-Nle-Pro-Nle-Asp-AMC). nih.gov Such detailed characterization, enabled by fluorogenic substrates, is crucial for understanding the function of essential bacterial proteases and for developing targeted inhibitors. nih.gov

Biomarker Potential in Disease Diagnostics

The measurement of specific protease activity holds significant promise for disease diagnostics. This compound, as a substrate for human neutrophil elastase (HNE), is particularly relevant in this area. HNE is a well-known biomarker for inflammatory diseases. athensresearch.comnih.govsemanticscholar.org

Studies have shown that elastase activity increases with age and correlates with body mass index (BMI). oup.com In post-inflammatory conditions like colitis, fecal elastase-like activity was found to be significantly elevated and correlated with the degree of inflammation. mdpi.com This suggests that measuring elastase activity could serve as a non-invasive biomarker for intestinal inflammation. However, it is important to distinguish between the amount of elastase antigen and its enzymatic activity, as the enzyme can be present in an inactive complex with inhibitors. atsjournals.org Fluorogenic assays using substrates like this compound directly measure the active form of the enzyme, providing a more functionally relevant readout. oup.comatsjournals.org

The application extends to wound care, where elevated protease levels in chronic wounds are known to impair healing. Biosensors designed to detect HNE activity at concentrations found in chronic wound fluid have been developed using peptides similar to this compound. nih.govsemanticscholar.orgresearchgate.net These sensors could provide a point-of-care diagnostic to guide treatment decisions. researchgate.net

| Condition | Sample Type | Substrate Used | Finding | Reference |

|---|---|---|---|---|

| Human Ageing | Serum | This compound | Elastase activity increased with age and correlated with BMI. | oup.com |

| Post-Inflammatory Colitis | Fecal Samples | Suc-Ala-Ala-Pro-Val-AMC | Significantly increased elastase-like activity in post-colitis animals. | mdpi.com |

| Chronic Wounds | Wound Fluid (via biosensor) | Suc-Ala-Pro-Ala-AMC | HNE detected at levels found in chronic wound fluid (0.13 U/mL). | researchgate.net |

| Acute Respiratory Distress Syndrome (ARDS) | BAL Fluid | (General elastase activity) | Higher elastase activity in patients who developed ARDS. | atsjournals.org |

Enzyme Fingerprinting and Novel Enzyme Characterization

A significant methodological innovation in protease research is "enzyme fingerprinting," a technique used to rapidly determine the substrate specificity of a protease. nih.govnih.govstanford.edu This is often achieved using positional scanning synthetic combinatorial libraries (PS-SCL) of fluorogenic peptides. nih.govresearchgate.netnih.govresearchgate.net These libraries consist of thousands of different peptide sequences, allowing for a comprehensive profile of the amino acids preferred by a protease at various positions (P1, P2, P3, P4, etc.) relative to the cleavage site. nih.govresearchgate.netresearchgate.net

This compound represents a single, specific sequence within the vast chemical space explored by these libraries. The technology often uses fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) or the more quantum-efficient 7-amino-4-carbamoylmethylcoumarin (ACC), which can be readily incorporated into solid-phase peptide synthesis. nih.govnih.govpnas.org By screening a protease against a P1-diverse library, for example, researchers can identify which amino acid at the P1 position results in the highest cleavage rate, thus "fingerprinting" the enzyme's primary specificity. nih.gov

This approach has been used to:

Profile a diverse array of serine and cysteine proteases, including thrombin, chymotrypsin, and human neutrophil elastase. nih.gov

Functionally characterize and differentiate closely related enzymes, such as human cathepsins, by identifying unique substrate preferences. researchgate.net

Identify optimal peptide sequences for designing highly specific substrates and potent inhibitors for novel enzymes, such as the PmC11 protease from the commensal bacterium Parabacteroides merdae. escholarship.org

Once a specificity profile is established from library screening, individual peptide substrates, such as Ac-VLTK-AMC for PmC11, are synthesized and kinetically characterized to confirm the findings and calculate parameters like kcat and KM. escholarship.org This integrated approach, moving from broad fingerprinting to specific substrate analysis, is a powerful engine for novel enzyme characterization and inhibitor development. researchgate.netescholarship.org

Integration into Biosensor Platforms

A cutting-edge application for this compound and analogous peptides is their incorporation into biosensor platforms for real-time protease detection. A notable example is the development of peptide-cellulosic aerogel protease sensors. nih.govsemanticscholar.orgresearchgate.net These biosensors are fabricated by chemically tethering a fluorogenic peptide substrate, such as Succinyl-Ala-Pro-Ala-AMC, to a lightweight, highly porous nanocellulosic aerogel derived from materials like cotton. nih.govsemanticscholar.orgresearchgate.net

The principle of operation is straightforward:

The peptide is immobilized onto the aerogel surface.

In the presence of the target protease (e.g., HNE), the peptide is cleaved.

This cleavage releases the 7-amino-4-methylcoumarin (AMC) fluorophore, generating a fluorescent signal that can be measured. semanticscholar.orgresearchgate.net

The nanostructure of the aerogel provides a high specific surface area, which allows for a high loading of the sensor peptide, thereby increasing the sensitivity of the biosensor. researchgate.net Research has shown that these aerogel-based sensors can detect HNE at concentrations as low as 0.125-0.13 U/mL, which is clinically relevant for monitoring chronic wounds. researchgate.net Furthermore, studies have investigated how the length of the chemical spacer linking the peptide to the nanocellulose surface affects the sensor's fluorescence response and kinetic profile.

This technology represents a significant step towards creating "smart" wound dressings or point-of-care diagnostic devices that can report on the proteolytic environment of a wound, enabling more timely and targeted therapeutic interventions. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing AC-Ala-ala-pro-ala-amc?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is commonly employed. Purification is typically achieved via reverse-phase HPLC, with characterization using NMR (for structural confirmation) and mass spectrometry (for molecular weight validation). Cross-referencing synthesis protocols from primary literature and validating each step against established peptide synthesis guidelines ensures reproducibility .

Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity. Structural confirmation requires H/C NMR spectroscopy and high-resolution mass spectrometry (HRMS). Consistency with published spectral data in peer-reviewed journals is critical to avoid mischaracterization .

Q. How should researchers design initial kinetic assays to study enzyme-substrate interactions with this compound?

- Methodological Answer : Use fluorometric assays (e.g., AMC release quantification) under controlled buffer conditions (pH, temperature, ionic strength). Include negative controls (e.g., substrate-only, enzyme-only) and triplicate measurements. Reference enzyme kinetics textbooks or protocols from journals like Analytical Biochemistry for standardized methodologies .

Advanced Research Questions

Q. How can conflicting kinetic data from different assay formats (e.g., fluorometric vs. colorimetric) be resolved?

- Methodological Answer : Conduct a comparative analysis of assay conditions (e.g., buffer composition, enzyme source, detection sensitivity). Validate results using orthogonal methods (e.g., LC-MS for product quantification) and apply statistical tools (e.g., ANOVA) to identify systematic errors. Document discrepancies transparently in supplementary materials to aid peer review .

Q. What strategies optimize the stability of this compound in long-term enzymatic studies?

- Methodological Answer : Perform stability studies under varying conditions (temperature, pH, light exposure) using accelerated degradation protocols. Monitor degradation products via HPLC and apply design of experiments (DOE) to identify critical stability factors. Storage recommendations (e.g., lyophilization at -80°C) should align with FAIR data principles for reproducibility .

Q. How should researchers address challenges in reproducing synthesis protocols from literature?

- Methodological Answer : Cross-validate each synthesis step (e.g., coupling efficiency, deprotection) using techniques like MALDI-TOF MS for intermediate analysis. Consult primary sources for granular details (e.g., resin type, reaction time) and engage in peer discussions via preprint platforms to resolve ambiguities. Adhere to institutional guidelines for reagent documentation .

Q. What computational approaches are suitable for modeling this compound interactions with target enzymes?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can predict binding modes. Validate models with mutagenesis data or kinetic parameters (e.g., , ). Ensure alignment with open-science practices by depositing simulation trajectories in public repositories .

Methodological Best Practices

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw and processed data. Store spectral, kinetic, and synthesis data in repositories like Zenodo or Figshare with detailed metadata .

- Citation Standards : Use APA or journal-specific formats for citing protocols, software, and literature. Avoid MLA in scientific contexts; prioritize discipline-specific guidelines (e.g., ACS for chemistry) .

- Ethical Reporting : Disclose limitations (e.g., substrate batch variability) and conflicts transparently. Use institutional review frameworks for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.